molecular formula C32H46N2O3S B1202136 A-228839

A-228839

Cat. No.: B1202136
M. Wt: 538.8 g/mol
InChI Key: GAQHYZNOMLXSEA-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-839 is a potent inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins through the addition of a farnesyl group. This modification is crucial for the proper localization and function of various proteins, including those involved in cell signaling pathways. ABT-839 has shown significant potential in the treatment of various cancers by inhibiting the farnesylation of oncogenic proteins, thereby disrupting their function and inhibiting cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ABT-839 involves several key steps. One common synthetic route includes the palladium-catalyzed coupling of dimethyl iodoterephthalate with 2-methylphenylboronic acid to form a biphenyl intermediate. This intermediate undergoes hydrolysis with lithium hydroxide to yield a mono acid, which is then reduced to an alcohol using borane in cold tetrahydrofuran. Subsequent reactions involve the formation of the final product through various steps, including cyclization and functional group modifications .

Industrial Production Methods: Industrial production of ABT-839 typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods to ensure the efficient production of high-quality ABT-839 .

Chemical Reactions Analysis

Types of Reactions: ABT-839 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of ABT-839 with different chemical properties .

Scientific Research Applications

ABT-839 has a wide range of scientific research applications, including:

Mechanism of Action

ABT-839 exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the addition of a farnesyl group to specific proteins. This inhibition prevents the proper localization and function of these proteins, disrupting key cell signaling pathways involved in cancer cell proliferation and survival. The primary molecular target of ABT-839 is the farnesyltransferase enzyme, and its inhibition leads to the accumulation of non-farnesylated proteins, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness of ABT-839: ABT-839 is unique in its specific inhibition of farnesyltransferase, which distinguishes it from other compounds targeting different enzymes or pathways. Its ability to disrupt the farnesylation of oncogenic proteins makes it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C32H46N2O3S

Molecular Weight

538.8 g/mol

IUPAC Name

(2S)-2-[[4-[[butyl(2-cyclohexylethyl)amino]methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C32H46N2O3S/c1-4-5-19-34(20-17-25-12-7-6-8-13-25)23-26-15-16-28(29(22-26)27-14-10-9-11-24(27)2)31(35)33-30(32(36)37)18-21-38-3/h9-11,14-16,22,25,30H,4-8,12-13,17-21,23H2,1-3H3,(H,33,35)(H,36,37)/t30-/m0/s1

InChI Key

GAQHYZNOMLXSEA-PMERELPUSA-N

Isomeric SMILES

CCCCN(CCC1CCCCC1)CC2=CC(=C(C=C2)C(=O)N[C@@H](CCSC)C(=O)O)C3=CC=CC=C3C

Canonical SMILES

CCCCN(CCC1CCCCC1)CC2=CC(=C(C=C2)C(=O)NC(CCSC)C(=O)O)C3=CC=CC=C3C

Synonyms

4-(3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl)-1-yl-benzonitrile
ABT-839
ABT839

Origin of Product

United States

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